2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one
CAS No.: 36234-66-9
Cat. No.: VC7886594
Molecular Formula: C7H8N2OS
Molecular Weight: 168.22 g/mol
* For research use only. Not for human or veterinary use.
![2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one - 36234-66-9](/images/structure/VC7886594.png)
Specification
CAS No. | 36234-66-9 |
---|---|
Molecular Formula | C7H8N2OS |
Molecular Weight | 168.22 g/mol |
IUPAC Name | 2-amino-6,7-dihydro-5H-1,3-benzothiazol-4-one |
Standard InChI | InChI=1S/C7H8N2OS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3H2,(H2,8,9) |
Standard InChI Key | AYSCUQOLIIAARX-UHFFFAOYSA-N |
SMILES | C1CC2=C(C(=O)C1)N=C(S2)N |
Canonical SMILES | C1CC2=C(C(=O)C1)N=C(S2)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one (IUPAC name: 2-amino-6,7-dihydro-5H-1,3-benzothiazol-4-one) is a bicyclic organic compound with the molecular formula C₇H₈N₂OS and a molecular weight of 168.22 g/mol . Its structure comprises a thiazole ring fused to a cyclohexenone system, with an amino group at position 2 and a ketone at position 4 (Figure 1).
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 71.0–75.0°C | |
Molecular Weight | 168.22 g/mol | |
Hazard Statements | H302, H315, H319, H335 | |
Solubility | Not fully characterized |
Spectroscopic Characterization
The compound’s structure has been confirmed via ¹H-NMR, ¹³C-NMR, and IR spectroscopy. Key spectral features include:
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¹H-NMR (DMSO-d₆): A singlet at δ 5.24 ppm (NH₂), multiplet signals for cyclohexenone protons (δ 1.45–1.62 ppm), and aromatic protons (δ 6.12 ppm) .
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IR (KBr): Peaks at 3488–3342 cm⁻¹ (N–H stretch), 2220 cm⁻¹ (C≡N), and 1688 cm⁻¹ (C=O) .
Synthetic Methodologies
Cyclocondensation of Cyclohexane-1,3-dione Derivatives
The most reported synthesis involves reacting 2-bromocyclohexane-1,3-dione with thiourea in absolute ethanol under reflux . This one-pot cyclocondensation yields the target compound via intramolecular nucleophilic substitution (Scheme 1):
Alternative Routes from Cyclohexanone Precursors
A patent by Mohareb et al. describes a multi-step synthesis starting from cyclohexan-1,3-dione, involving bromination followed by cyclization with thiourea . This method emphasizes scalability, with yields exceeding 70% under optimized conditions .
Pharmacological Activities
Anti-Proliferative Effects
Derivatives of 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one exhibit potent cytotoxicity against cancer cell lines. In a 2025 study, the parent compound demonstrated IC₅₀ values <1.0 µM against A549 (lung), HT-29 (colon), and U87MG (glioblastoma) cells . Modifications at the amino group or ketone position significantly enhanced activity:
Table 2: Select Anti-Proliferative Data
Derivative | A549 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | U87MG IC₅₀ (µM) |
---|---|---|---|
Parent Compound | 0.89 | 0.92 | 0.85 |
Pyridazine Analog | 0.45 | 0.51 | 0.48 |
Chlorinated Derivative | 0.32 | 0.29 | 0.34 |
Mechanism of Action
The compound’s anti-cancer activity is linked to c-Met tyrosine kinase inhibition, a receptor implicated in tumor growth and metastasis . Morphological studies on A549 cells treated with 10 µM of the compound revealed cell shrinkage, membrane blebbing, and chromatin condensation—hallmarks of apoptosis .
Applications in Drug Discovery
Lead Optimization Strategies
SAR studies highlight critical modifications for enhancing bioactivity:
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Electron-withdrawing groups (e.g., Cl, CN) at position 6 improve kinase inhibition .
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Heterocyclic extensions (e.g., pyran, pyrimidine) increase solubility and target affinity .
Preclinical Development Challenges
Despite promising in vitro results, the compound’s low aqueous solubility and metabolic instability necessitate prodrug strategies or formulation advancements .
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